5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
“5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely a brominated heterocyclic compound with a carboxylic acid functional group . The presence of the bromine atom might make it useful in various chemical reactions as a good leaving group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring system, a bromine atom, and a carboxylic acid group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As a brominated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the carboxylic acid could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques : Research has shown various synthesis techniques for compounds related to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. For instance, a simple synthesis method was developed for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization in polyphosphoric acid (Alekseyev, Amirova, & Terenin, 2015). Additionally, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure yielded 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).
Biological and Medicinal Applications
- Antitumor Activity : A series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which are related to the pyrrolopyridine structure, were synthesized and found to inhibit purine biosynthesis selectively, showing high antitumor activity (Wang et al., 2010).
- Analgesic and Anti-inflammatory Activities : 7-Azaindazole chalcone derivatives, synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).
Functionalization and Chemical Reactivity
- Functionalization of Pyrrolopyridine : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, a structurally related compound, have yielded multidentate agents and podant-type compounds, showcasing its versatility for chemical modification (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Crystallography and Spectroscopy
- Crystal Structure Analysis : A study focusing on the crystal structure of a compound similar to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid provided insights into its molecular arrangement and interactions, which are crucial for understanding its chemical properties (Anuradha et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
1190322-26-9 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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